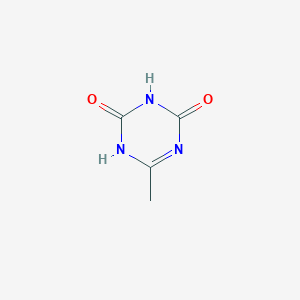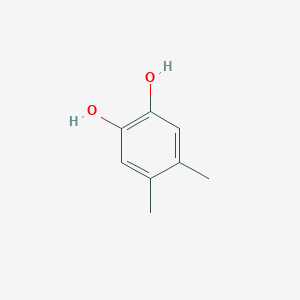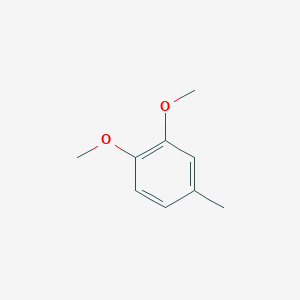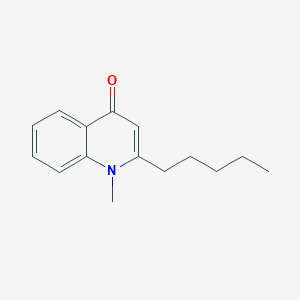
N,N-Dimethylanatoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylanatoxin is a naturally occurring toxin found in certain plants and fungi. It is a potent neurotoxin that can cause paralysis and death in humans and animals. Despite its toxicity, N,N-Dimethylanatoxin has been the subject of significant scientific research due to its potential applications in medicine and neuroscience.
Wirkmechanismus
N,N-Dimethylanatoxin exerts its effects on the nervous system by binding to and blocking voltage-gated sodium channels. This results in the inhibition of nerve impulses, leading to paralysis and potentially death. In addition, N,N-Dimethylanatoxin has been shown to modulate the activity of other ion channels, including calcium and potassium channels.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N,N-Dimethylanatoxin are primarily related to its effects on ion channels in the nervous system. In addition to its neurotoxic effects, N,N-Dimethylanatoxin has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethylanatoxin has several advantages as a tool for neuroscience research. It is a potent and selective blocker of voltage-gated sodium channels, making it useful for studying the function of these channels in the nervous system. However, the toxicity of N,N-Dimethylanatoxin limits its use in certain experiments, and specialized knowledge and equipment are required for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on N,N-Dimethylanatoxin. One area of interest is the development of new analgesic drugs based on the structure of N,N-Dimethylanatoxin. Additionally, further research is needed to fully understand the mechanism of action of N,N-Dimethylanatoxin and its effects on other ion channels in the nervous system. Finally, the potential use of N,N-Dimethylanatoxin as a tool for studying the function of ion channels in other systems, such as the cardiovascular system, should be explored.
Synthesemethoden
N,N-Dimethylanatoxin can be synthesized from the plant Delphinium staphisagria. The plant contains the precursor molecule, delphinine, which can be extracted and converted into N,N-Dimethylanatoxin through a series of chemical reactions. The synthesis process is complex and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylanatoxin has been studied extensively for its potential applications in medicine and neuroscience. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N,N-Dimethylanatoxin has been used as a tool in neuroscience research to study the function of ion channels in the nervous system.
Eigenschaften
CAS-Nummer |
122564-67-4 |
|---|---|
Produktname |
N,N-Dimethylanatoxin |
Molekularformel |
C12H20INO |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
1-[(1R)-9,9-dimethyl-9-azoniabicyclo[4.2.1]non-2-en-2-yl]ethanone;iodide |
InChI |
InChI=1S/C12H20NO.HI/c1-9(14)11-6-4-5-10-7-8-12(11)13(10,2)3;/h6,10,12H,4-5,7-8H2,1-3H3;1H/q+1;/p-1/t10?,12-;/m1./s1 |
InChI-Schlüssel |
ULFPCIFJWKJUKE-ULIKACSMSA-M |
Isomerische SMILES |
CC(=O)C1=CCCC2CC[C@H]1[N+]2(C)C.[I-] |
SMILES |
CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-] |
Kanonische SMILES |
CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-] |
Synonyme |
DMAnTX N,N-dimethylanatoxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



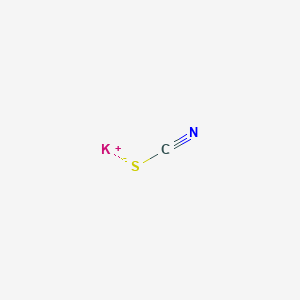
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
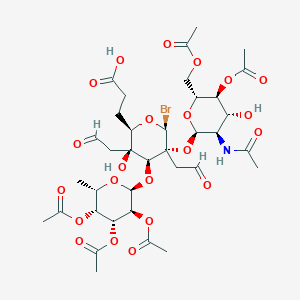

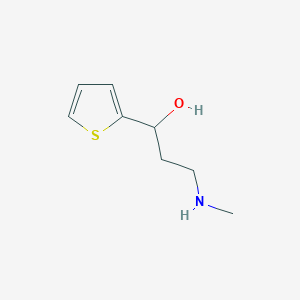
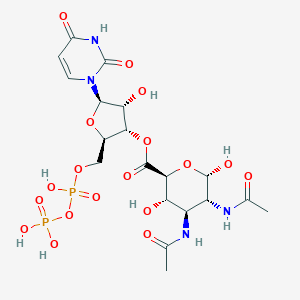
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
